1-(4-biphenylylcarbonyl)-4-(3-chlorophenyl)piperazine
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Overview
Description
1-(4-biphenylylcarbonyl)-4-(3-chlorophenyl)piperazine is a chemical compound that has gained significant attention in scientific research due to its potential application in various fields. This compound is also known as BCPP and is a derivative of piperazine. BCPP is a white crystalline powder that is soluble in organic solvents and has a melting point of 214-216°C.
Mechanism of Action
BCPP acts as a serotonin receptor agonist, binding to the 5-HT1A and 5-HT2A receptors in the brain. It has also been found to have an affinity for dopamine receptors. BCPP's mechanism of action is not fully understood, but it is believed to modulate the release of neurotransmitters, including serotonin and dopamine.
Biochemical and Physiological Effects:
BCPP has been shown to have various biochemical and physiological effects. It has been found to increase the levels of serotonin and dopamine in the brain, which are neurotransmitters associated with mood regulation. BCPP has also been shown to increase the release of acetylcholine, a neurotransmitter associated with memory and learning.
Advantages and Limitations for Lab Experiments
BCPP has several advantages for lab experiments, including its high purity and stability. It is also relatively easy to synthesize, making it readily available for research purposes. However, BCPP has some limitations, including its potential toxicity and the need for careful handling and disposal.
Future Directions
There are several potential future directions for research on BCPP. One area of interest is its potential use in the treatment of neurological disorders, such as depression and anxiety. Further research could also explore its potential as a research tool in the study of neurotransmitters and receptors. Additionally, studies could investigate the potential toxicity of BCPP and its effects on the environment.
Synthesis Methods
There are various methods used to synthesize BCPP, but the most common method involves the reaction of 1-benzoylpiperazine with 3-chlorobenzoyl chloride in the presence of a base. The reaction takes place at room temperature, and the product is obtained after purification through recrystallization.
Scientific Research Applications
BCPP has been extensively studied for its potential application in various fields. It has been found to have significant effects on the central nervous system and has been used as a research tool in the study of neurotransmitters and receptors. BCPP has also been studied for its potential use in the treatment of various neurological disorders, including depression and anxiety.
properties
IUPAC Name |
[4-(3-chlorophenyl)piperazin-1-yl]-(4-phenylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN2O/c24-21-7-4-8-22(17-21)25-13-15-26(16-14-25)23(27)20-11-9-19(10-12-20)18-5-2-1-3-6-18/h1-12,17H,13-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTGKIJIHAWXNEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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